Tyrosine, beta-methyl-

Übersicht

Beschreibung

Tyrosine, beta-methyl- is a derivative of the amino acid tyrosine, which is one of the 20 standard amino acids used by cells to synthesize proteins Tyrosine itself is known for its role in protein synthesis and as a precursor for neurotransmitters and hormones

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the methylation of tyrosine using reagents like methyl iodide or dimethyl sulfate under controlled conditions.

Enzymatic Methods: Enzymatic methods can also be employed, where specific methyltransferases are used to introduce the methyl group at the beta position.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis, ensuring the purity and consistency of the compound. The process may include steps like purification, crystallization, and quality control to meet industry standards.

Types of Reactions:

Oxidation: Tyrosine, beta-methyl- can undergo oxidation reactions, often involving the conversion of the hydroxyl group to a ketone.

Reduction: Reduction reactions can reduce the ketone group back to a hydroxyl group.

Substitution: Substitution reactions can occur at the methyl group, replacing it with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromic acid, under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

Oxidation: Tyrosine, beta-methyl- ketone

Reduction: Tyrosine, beta-methyl- hydroxyl derivative

Substitution: Various substituted tyrosine derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

Tyrosine, beta-methyl- serves as a critical building block in organic synthesis. Its structural similarity to natural amino acids allows for its use in the development of various chemical compounds. It is particularly useful as a substrate in enzymatic studies, where it can help elucidate enzyme mechanisms and interactions.

Biology

In biological research, β-methyltyrosine is studied for its role in protein interactions and modifications. It has been shown to affect neurotransmitter synthesis and metabolism, making it a valuable tool for understanding neurochemical pathways. Its incorporation into proteins can also be used to study the effects of amino acid substitution on protein function.

Medicine

In medical research, β-methyltyrosine has potential therapeutic uses, particularly in treating conditions related to neurotransmitter imbalances. For example, it has been investigated for its effects on dopamine synthesis and could be relevant in the context of neurodegenerative diseases . Additionally, studies have demonstrated its utility in positron emission tomography (PET) imaging as a probe for quantifying presynaptic dopamine activity, which is crucial for understanding various neurological disorders .

Industry

In the biotechnology sector, β-methyltyrosine is utilized in the development of pharmaceuticals and biotechnological products. Its unique properties make it suitable for creating novel compounds with enhanced biological activity or stability. Furthermore, advancements in enzyme engineering have opened pathways for using β-methyltyrosine in synthetic biology applications, such as producing noncanonical amino acids .

Data Tables

Neurotransmitter Research

A study explored the effects of β-methyltyrosine on dopamine levels in rodent models. Results indicated that administration led to significant alterations in hypothalamic dopamine concentrations and associated changes in prolactin secretion. This highlights its role as a modulator of neurotransmitter systems and suggests potential therapeutic implications for disorders characterized by dopamine dysregulation .

Enzyme Engineering

Recent advancements have demonstrated that engineered enzymes can utilize β-methyltyrosine as a substrate for synthesizing tyrosine analogs efficiently. This biocatalytic approach provides a sustainable method for producing valuable compounds from renewable resources, showcasing the compound's relevance in green chemistry initiatives .

Wirkmechanismus

The mechanism by which Tyrosine, beta-methyl- exerts its effects involves its interaction with enzymes and receptors. The presence of the methyl group can influence the binding affinity and activity of the compound. Molecular targets may include tyrosine kinases and other enzymes involved in signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Phenylalanine: Lacks the hydroxyl group present in tyrosine.

Tyrosine: The parent compound without the methyl group.

Tryptophan: Another amino acid with a different aromatic ring structure.

This detailed overview provides a comprehensive understanding of Tyrosine, beta-methyl-, its preparation, reactions, applications, and comparison with similar compounds

Biologische Aktivität

Introduction

Tyrosine, beta-methyl- (also known as β-methyltyrosine) is a non-proteinogenic amino acid derivative of tyrosine. Its biological activity is of significant interest due to its potential applications in pharmacology, biochemistry, and nutrition. This article explores the biological activity of β-methyltyrosine, highlighting its enzymatic transformations, physiological roles, and implications in various biological systems.

β-Methyltyrosine can be synthesized through various methods, including enzymatic and chemical approaches. One notable enzymatic pathway involves the methylation of tyrosine, which is catalyzed by specific enzymes such as tyrosinase and other methyltransferases. The structural modification introduces a methyl group to the beta carbon of the phenolic ring, altering its reactivity and biological interactions.

Table 1: Comparison of Tyrosine and Beta-Methyl-Tyrosine

| Property | Tyrosine | Beta-Methyl-Tyrosine |

|---|---|---|

| Molecular Formula | C9H11NO3 | C10H13NO3 |

| Molar Mass | 181.19 g/mol | 195.23 g/mol |

| Solubility | Soluble in water | Soluble in water |

| Biological Role | Precursor for neurotransmitters | Inhibitor of catecholamine synthesis |

Enzymatic Transformations

β-Methyltyrosine has been shown to inhibit the activity of aromatic L-amino acid decarboxylase (AAAD), an enzyme critical for the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. This inhibition leads to reduced levels of these neurotransmitters in the body, which has implications for conditions such as hypertension and mood disorders .

Case Study: Neurotransmitter Regulation

In a study examining the effects of β-methyltyrosine on neurotransmitter levels, researchers found that administration of this compound in animal models resulted in a significant decrease in dopamine levels within the striatum. This suggests that β-methyltyrosine can effectively modulate dopaminergic signaling pathways .

Physiological Effects

Impact on Protein Synthesis

Research indicates that β-methyltyrosine can serve as a tracer for measuring protein synthesis rates (PSR) using positron emission tomography (PET). Studies have demonstrated that β-methyltyrosine uptake correlates with protein synthesis activity in various tissues, including liver and muscle .

Table 2: Biological Effects of Beta-Methyl-Tyrosine

| Effect | Observation |

|---|---|

| Catecholamine Synthesis Inhibition | Decreased dopamine levels in striatum |

| Protein Synthesis Measurement | Effective tracer in PET studies |

| Potential Therapeutic Uses | Treatment for hypertension and mood disorders |

The primary mechanism through which β-methyltyrosine exerts its biological effects is through competitive inhibition of AAAD. By mimicking the substrate (L-tyrosine), it binds to the active site of the enzyme without undergoing decarboxylation, effectively reducing the availability of L-tyrosine for catecholamine synthesis .

Structural Insights

Recent structural studies have provided insights into how β-methyltyrosine interacts with AAAD. Crystallographic data reveal that the methyl group at the beta position alters binding affinity and specificity compared to L-tyrosine . This structural modification is critical for understanding its inhibitory action.

Eigenschaften

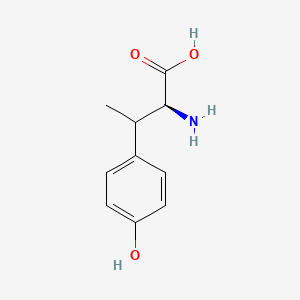

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(9(11)10(13)14)7-2-4-8(12)5-3-7/h2-6,9,12H,11H2,1H3,(H,13,14)/t6?,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKLNJOBXITXRM-HSOSERFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=C(C=C1)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-25-6 | |

| Record name | beta-Methyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.